molecular formula C12H11ClO B11894880 1-Chloro-2-methoxy-6-methylnaphthalene

1-Chloro-2-methoxy-6-methylnaphthalene

Cat. No.: B11894880
M. Wt: 206.67 g/mol
InChI Key: COHPDOLAEGPGGD-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-6-methylnaphthalene (CAS 17580-31-3) is a polycyclic aromatic hydrocarbon (PAH) derivative with a naphthalene backbone substituted at the 1-, 2-, and 6-positions by chlorine, methoxy (-OCH₃), and methyl (-CH₃) groups, respectively . Its molecular formula is C₁₂H₁₁ClO, and it has a molecular weight of 206.67 g/mol.

Properties

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

1-chloro-2-methoxy-6-methylnaphthalene

InChI

InChI=1S/C12H11ClO/c1-8-3-5-10-9(7-8)4-6-11(14-2)12(10)13/h3-7H,1-2H3

InChI Key

COHPDOLAEGPGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-2-methoxy-6-methylnaphthalene typically involves the chlorination of 2-methoxy-6-methylnaphthalene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial production methods may involve large-scale chlorination processes with continuous monitoring and control to ensure consistent quality and efficiency. The use of advanced catalytic systems and reaction engineering techniques can further enhance the production process.

Chemical Reactions Analysis

1-Chloro-2-methoxy-6-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 1-methoxy-2-methyl-6-naphthol using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-2-methoxy-6-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-chloro-2-methoxy-6-methylnaphthalene with structurally related naphthalene derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 17580-31-3 1-Cl, 2-OCH₃, 6-CH₃ C₁₂H₁₁ClO 206.67 Moderate polarity; low water solubility
1-Chloro-6-(chloromethyl)naphthalene 18612-90-3 1-Cl, 6-CH₂Cl C₁₁H₈Cl₂ 217.09 Higher lipophilicity; reactive chloromethyl group
2-Methylnaphthalene 91-57-6 2-CH₃ C₁₁H₁₀ 142.20 Non-polar; volatile; environmental persistence
1-Methylnaphthalene 90-12-0 1-CH₃ C₁₁H₁₀ 142.20 Similar to 2-methylnaphthalene but differing in isomer-specific toxicity
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene 92643-16-8 6-Br, 1-CH₂Cl, 2-OCH₃ C₁₂H₁₀BrClO 285.57 Increased halogenation enhances reactivity and potential toxicity

Key Observations :

  • Reactivity: Chlorine and methoxy groups may influence electrophilic substitution patterns, altering metabolic pathways compared to non-halogenated analogs like methylnaphthalenes .
Toxicity Profiles
Compound Key Toxicological Endpoints (Animal Studies) NOAEL/LOAEL (mg/kg/day) Reference
Naphthalene Respiratory inflammation, hemolytic anemia (mice/rats) LOAEL: 30 (inhalation)
1-Methylnaphthalene Hepatic hypertrophy, olfactory epithelial necrosis (rats) NOAEL: 200 (oral)
2-Methylnaphthalene Similar to 1-methylnaphthalene but with higher potency LOAEL: 50 (oral)
This compound* Predicted: Hepatotoxicity, metabolic activation via CYP450 *Insufficient data

Notes:

Biological Activity

1-Chloro-2-methoxy-6-methylnaphthalene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C11H11ClO
  • Molecular Weight : 202.66 g/mol
  • CAS Number : 100-00-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including cytotoxicity, antibacterial properties, and potential applications in medicinal chemistry.

1. Cytotoxicity

Studies have demonstrated that methylnaphthalene derivatives, including this compound, can induce cytotoxic effects in specific cell types. For instance, exposure to methylnaphthalene compounds has been associated with necrosis of bronchiolar epithelial cells in animal models, indicating a potential risk for respiratory toxicity .

2. Antibacterial Activity

The compound has been investigated for its antibacterial properties. A review of natural products highlighted that compounds similar to this compound could exhibit significant antibacterial activity against various pathogens, suggesting a potential role in antibiotic development .

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces necrosis in bronchiolar epithelial cells
AntibacterialExhibits activity against pathogenic bacteria
MechanismModulates enzyme and receptor activity

Case Study: Cytotoxic Effects in Animal Models

In studies involving mice, exposure to methylnaphthalenes resulted in dose-dependent cytotoxicity. Notably, the severity of lung lesions was correlated with the dosage administered. For example, significant bronchiolar injury was observed at doses as low as 100 mg/kg, with maximal injury noted at higher doses . These findings suggest a need for caution when considering the safety profile of compounds related to this compound.

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